molecular formula C34H47ClN2O11 B12770832 Bexagliflozin diproline CAS No. 1118567-48-8

Bexagliflozin diproline

Cat. No.: B12770832
CAS No.: 1118567-48-8
M. Wt: 695.2 g/mol
InChI Key: DAQOCDWUCJBXEI-GUJHQGHLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bexagliflozin diproline is a compound derived from bexagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor. Bexagliflozin is primarily used to improve glycemic control in adults with type 2 diabetes mellitus. It works by inhibiting the reabsorption of glucose in the kidneys, thereby increasing glucose excretion and lowering blood glucose levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bexagliflozin involves multiple steps, starting with the preparation of key intermediates. One of the primary synthetic routes includes the formation of a six-membered ring with one oxygen atom, followed by the attachment of various functional groups . The process involves several reaction conditions, including the use of aromatic hydrocarbons for purification .

Industrial Production Methods

Industrial production of bexagliflozin diproline involves optimizing the synthetic route to achieve high yield and purity. The process includes the conversion of bexagliflozin to its diproline complex, followed by purification using aromatic hydrocarbons .

Chemical Reactions Analysis

Types of Reactions

Bexagliflozin diproline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired product and include specific temperatures, pressures, and solvents .

Major Products Formed

Biological Activity

Bexagliflozin diproline is a sodium-glucose co-transporter 2 (SGLT2) inhibitor that has gained attention for its role in managing type 2 diabetes mellitus (T2DM). This article explores its biological activity, mechanisms of action, clinical efficacy, and safety profile, supported by data tables and research findings.

Bexagliflozin functions by selectively inhibiting SGLT2, a protein primarily located in the proximal renal tubule responsible for the reabsorption of glucose from the urine back into the bloodstream. By blocking this transporter, bexagliflozin promotes increased urinary glucose excretion, leading to reduced blood glucose levels independent of insulin sensitivity. This mechanism is crucial for patients with T2DM, as it helps control hyperglycemia effectively.

Pharmacokinetics

  • Absorption : Bexagliflozin reaches peak plasma concentrations (Cmax) between 2 to 4 hours post-administration. The pharmacokinetic profile remains consistent across healthy subjects and T2DM patients, with a mean Cmax of 134 ng/mL and an area under the curve (AUC) of 1,162 ng·h/mL in a fasted state .
  • Volume of Distribution : The apparent volume of distribution is approximately 262 L.
  • Protein Binding : About 93% of bexagliflozin is bound to plasma proteins.
  • Metabolism : It is primarily metabolized by UGT1A9 in the liver, yielding pharmacologically inactive metabolites .

Case Studies and Clinical Trials

Several clinical trials have assessed the efficacy of bexagliflozin in T2DM patients:

Study IdentifierDurationPopulationDosageOutcomes
NCT0239005012 weeks292 T2D patientsMonotherapySignificant reduction in HbA1c
NCT0271525824 weeks207 T2D patients20 mg dailyHbA1c reduction by 0.37% (p<0.001)
NCT0137784496 weeks288 T2D patientsMonotherapySignificant improvement in glycemic control
NCT0325978924 weeks317 T2D patientsCombination with metforminNon-inferiority to glimepiride plus metformin

In a notable phase III study (NCT02715258), patients receiving bexagliflozin showed a statistically significant decrease in fasting plasma glucose and body mass compared to placebo . Specifically, those on a regimen of 20 mg daily experienced an average reduction in HbA1c levels by 0.37% and weight loss averaging 1.61 kg over 24 weeks .

Safety Profile

The safety profile of bexagliflozin has been evaluated across multiple studies. Common adverse events include urinary tract infections and genital mycotic infections, though these were comparable to placebo groups . Importantly, no significant differences in serious adverse events were noted between treatment groups.

Summary of Adverse Events

Adverse EventIncidence in Bexagliflozin GroupIncidence in Placebo Group
Urinary tract infectionsHigher incidenceLower incidence
Genital mycotic infectionsHigher incidenceLower incidence
Serious adverse eventsComparableComparable

Additional Benefits

Beyond glycemic control, bexagliflozin has shown potential benefits such as:

  • Weight Reduction : Average weight loss of approximately 1.61 kg.
  • Blood Pressure Reduction : A decrease in systolic blood pressure by about 3.8 mmHg.
  • Albuminuria Reduction : A geometric mean ratio reduction of albuminuria by approximately 20.1% .

Properties

CAS No.

1118567-48-8

Molecular Formula

C34H47ClN2O11

Molecular Weight

695.2 g/mol

IUPAC Name

(2S,3R,4R,5S,6R)-2-[4-chloro-3-[[4-(2-cyclopropyloxyethoxy)phenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;(2S)-pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C24H29ClO7.2C5H9NO2/c25-19-8-3-15(24-23(29)22(28)21(27)20(13-26)32-24)12-16(19)11-14-1-4-17(5-2-14)30-9-10-31-18-6-7-18;2*7-5(8)4-2-1-3-6-4/h1-5,8,12,18,20-24,26-29H,6-7,9-11,13H2;2*4,6H,1-3H2,(H,7,8)/t20-,21-,22+,23-,24+;2*4-/m100/s1

InChI Key

DAQOCDWUCJBXEI-GUJHQGHLSA-N

Isomeric SMILES

C1C[C@H](NC1)C(=O)O.C1C[C@H](NC1)C(=O)O.C1CC1OCCOC2=CC=C(C=C2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)Cl

Canonical SMILES

C1CC(NC1)C(=O)O.C1CC(NC1)C(=O)O.C1CC1OCCOC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.